

Solubility profile of (R)-Gyramide A Hydrochloride in common lab solvents

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Compound of Interest

Compound Name: (R)-Gyramide A Hydrochloride

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An In-depth Technical Guide to the Solubility Profile of **(R)-Gyramide A Hydrochloride**

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the solubility of **(R)-Gyramide A Hydrochloride** in common laboratory solvents. It includes quantitative solubility data, detailed experimental protocols for solubility determination, and a visualization of the compound's mechanism of action. **(R)-Gyramide A Hydrochloride** (CAS Number: 1000592-49-3) is a selective bacterial DNA gyrase inhibitor, making it a valuable tool in microbiological research and antibacterial drug discovery.^[1]

Quantitative Solubility Data

The solubility of **(R)-Gyramide A Hydrochloride** has been reported in several common laboratory solvents. The data is compiled from various supplier technical data sheets. It is important to note the discrepancy in the reported solubility in DMSO.

Solvent	Concentration	Source
Dimethylformamide (DMF)	50 mg/mL	GlpBio, Cayman Chemical[2] [3]
Dimethyl sulfoxide (DMSO)	50 mg/mL	GlpBio, Cayman Chemical[2] [3]
20 mg/mL (clear solution)	Sigma-Aldrich	
Ethanol	50 mg/mL	GlpBio, Cayman Chemical[2] [3]
Ethanol:PBS (pH 7.2) (1:1)	0.5 mg/mL	GlpBio, Cayman Chemical[2] [3]

To enhance solubility, gentle warming to 37°C and sonication may be employed.[2]

Experimental Protocols

While the specific protocols used by manufacturers to determine the above solubility data are not publicly detailed, a standard and widely accepted methodology for determining the equilibrium solubility of an active pharmaceutical ingredient (API) is the shake-flask method.[4] [5] This protocol is recommended by regulatory bodies for Biopharmaceutics Classification System (BCS) studies.[4]

Representative Protocol: Equilibrium Solubility Determination via Shake-Flask Method

This protocol outlines a standard procedure for determining the thermodynamic equilibrium solubility of a compound like **(R)-Gyramide A Hydrochloride**.

- Preparation of Media: Prepare the desired solvent or buffered aqueous solution (e.g., pH 1.2, 4.5, 6.8 for BCS testing)[4]. Ensure the pH of the media is verified before and after the experiment.[5]
- Addition of Compound: Add an excess amount of **(R)-Gyramide A Hydrochloride** powder to a suitable vessel (e.g., a glass vial or flask) containing a known volume of the prepared

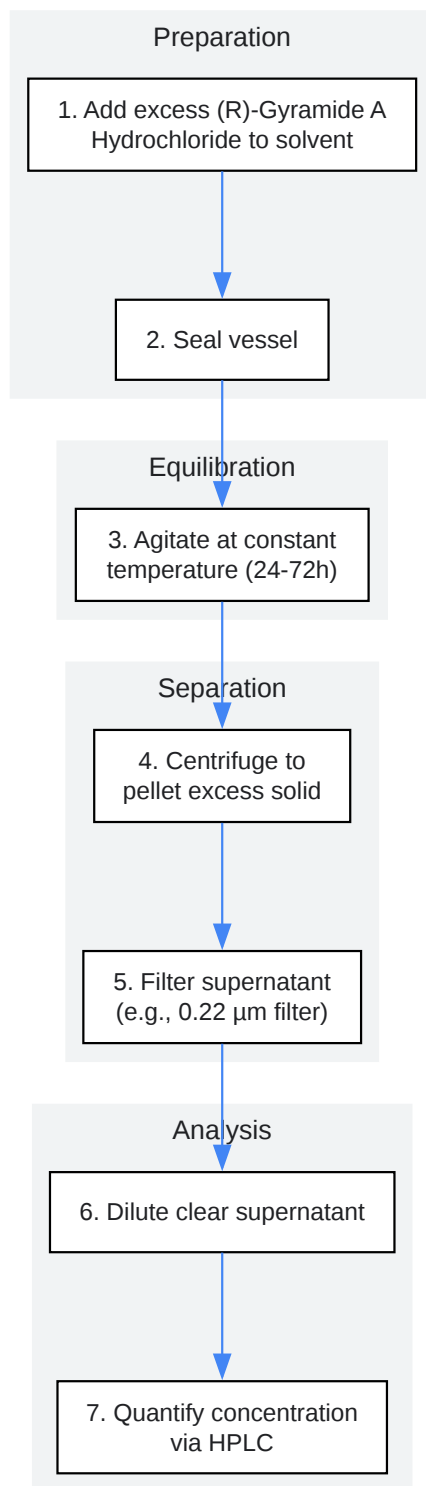
solvent.[5] The presence of undissolved solid is necessary to ensure saturation is reached.

- **Equilibration:** Seal the vessels and place them in a mechanical agitator, such as an orbital shaker, set to a constant temperature (e.g., 25°C or 37°C).[4][6] Agitate the samples for a predetermined period, which should be sufficient to reach equilibrium. This can range from 24 to 72 hours, and the time to equilibrium should be confirmed by preliminary experiments where concentration is measured at multiple time points until it plateaus.[5]
- **Phase Separation:** After equilibration, remove the samples and allow them to stand to let the excess solid settle. Separate the saturated supernatant from the undissolved solid. This is typically achieved by centrifugation followed by filtration through a chemically inert filter (e.g., 0.22 µm PVDF) to remove any remaining particulates.
- **Quantification:** Accurately dilute the clear, saturated supernatant with an appropriate solvent. Analyze the concentration of **(R)-Gyramide A Hydrochloride** in the diluted sample using a validated analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection.[5]
- **Replication:** It is recommended to perform a minimum of three replicate determinations for each solvent and condition to ensure the reliability of the results.[6]

Visualized Experimental Workflow

The following diagram illustrates the key steps in the shake-flask solubility determination protocol.

Workflow for Shake-Flask Solubility Determination



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Caption: A flowchart of the shake-flask method for determining equilibrium solubility.

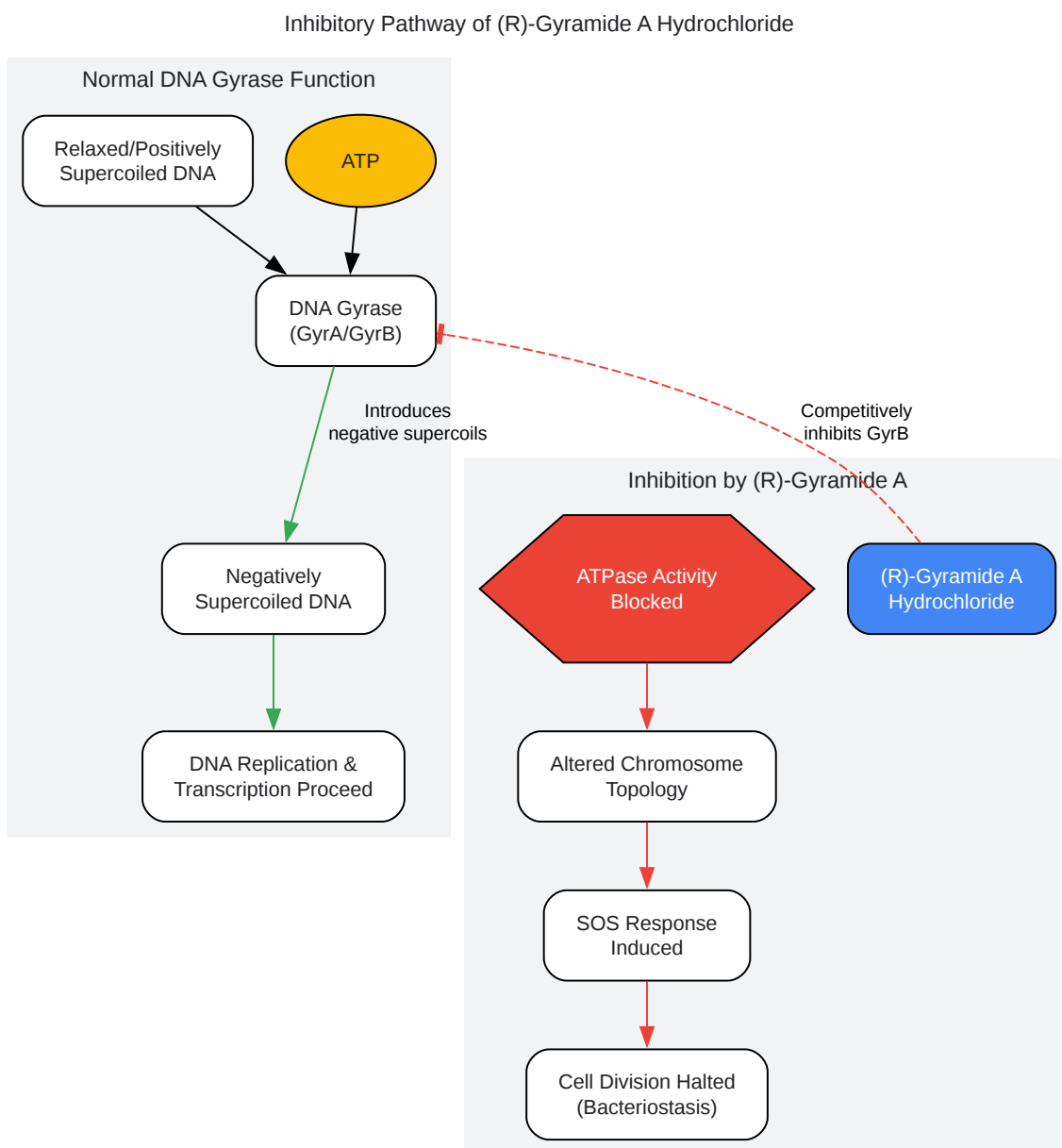
Mechanism of Action: Inhibition of DNA Gyrase

(R)-Gyramide A is a bacteriostatic agent that functions by inhibiting bacterial DNA gyrase, a type II topoisomerase.^[7] This enzyme is essential for bacterial DNA replication and transcription as it introduces negative supercoils into the DNA, relieving torsional stress.^{[7][8]}

(R)-Gyramide A competitively inhibits the ATPase activity associated with the GyrB subunit of the DNA gyrase enzyme complex.^{[7][9]} The hydrolysis of ATP provides the energy for the strand-passage mechanism required for supercoiling.^[7] By preventing ATP hydrolysis, (R)-Gyramide A effectively locks the enzyme and prevents it from completing its catalytic cycle. This leads to an alteration in the topological state of the bacterial chromosome, causing it to become abnormally condensed.^{[7][9]} The disruption of DNA topology blocks replication forks and interrupts chromosome segregation, which in turn induces the SOS DNA damage response and ultimately halts cell division.^{[7][9]} A key feature of (R)-Gyramide A is its specificity for DNA gyrase over the closely related topoisomerase IV.^[2]

Visualized Signaling Pathway

The following diagram illustrates the inhibitory mechanism of (R)-Gyramide A on the DNA gyrase pathway.



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Caption: Mechanism of action of (R)-Gyramide A as a DNA gyrase inhibitor.

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